3-(4-Fluorophenyl)propionyl chloride

Catalog No.
S3722184
CAS No.
772-70-3
M.F
C9H8ClFO
M. Wt
186.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorophenyl)propionyl chloride

CAS Number

772-70-3

Product Name

3-(4-Fluorophenyl)propionyl chloride

IUPAC Name

3-(4-fluorophenyl)propanoyl chloride

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

InChI

InChI=1S/C9H8ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2

InChI Key

KAGDRELXVLNWDO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)Cl)F

Canonical SMILES

C1=CC(=CC=C1CCC(=O)Cl)F

3-(4-Fluorophenyl)propionyl chloride, also referred to as 4-fluorophenylacetyl chloride, is an important organic compound with the chemical formula C9_9H8_8ClF and a molecular weight of approximately 186.61 g/mol. This compound is characterized by a propionyl chloride functional group attached to a para-fluorophenyl moiety. It appears as a colorless to light yellow liquid and is soluble in various organic solvents, including ethyl acetate and methanol, but is insoluble in water .

This compound is primarily used as a reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure allows it to participate in various

3-(4-Fluorophenyl)propionyl chloride undergoes several characteristic reactions typical of acyl chlorides:

  • Nucleophilic Acyl Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of esters or amides.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-(4-fluorophenyl)propanoic acid.
  • Reactions with Bases: It can react with bases to form corresponding salts.

These reactions are fundamental in synthesizing various derivatives that may exhibit biological activity or serve as intermediates in complex organic syntheses .

Research indicates that 3-(4-Fluorophenyl)propionyl chloride exhibits notable biological properties, particularly its antitumor activity. Preclinical studies have suggested its potential utility in developing therapeutic agents aimed at treating various cancers and neurodegenerative diseases such as Alzheimer's disease. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a promising candidate for further pharmacological exploration .

The synthesis of 3-(4-Fluorophenyl)propionyl chloride typically involves the reaction of 4-fluorobenzoyl chloride with propionic acid in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. This reaction is generally conducted under controlled conditions to optimize yield and purity. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound .

General Reaction Scheme

  • Reactants: 4-fluorobenzoyl chloride + Propionic acid
  • Catalyst: Strong acid (e.g., sulfuric acid)
  • Product: 3-(4-Fluorophenyl)propionyl chloride + Byproducts (HCl)

3-(4-Fluorophenyl)propionyl chloride has diverse applications:

  • Pharmaceutical Synthesis: It serves as an intermediate in producing various pharmaceuticals, particularly those targeting cancer therapies.
  • Agrochemical Development: This compound is utilized in synthesizing agrochemicals that require specific chemical functionalities.
  • Chemical Probes: It is employed in developing chemical probes for biological research, aiding studies on enzyme interactions and receptor binding .

Ongoing research is focused on understanding the interaction mechanisms of 3-(4-Fluorophenyl)propionyl chloride with biological targets. These studies aim to elucidate how this compound influences cellular pathways, potentially leading to new therapeutic strategies against diseases like cancer. The fluorine atom's presence plays a crucial role in enhancing binding affinity and selectivity towards specific molecular targets .

Several compounds share structural similarities with 3-(4-Fluorophenyl)propionyl chloride:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chlorophenyl)propionyl chlorideSimilar structure with chlorine instead of fluorinePotentially different biological activity profiles
3-(Phenyl)propionyl chlorideLacks halogen substitutionMay exhibit different reactivity due to lack of fluorine
3-(2-Fluorophenyl)propionyl chlorideContains fluorine but at a different positionVariations in physicochemical properties

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)propionyl chloride lies in its specific substitution pattern and the presence of the fluorine atom at the para position on the phenyl ring. This configuration imparts distinct physicochemical properties that enhance its stability and reactivity compared to similar compounds, making it particularly valuable in medicinal chemistry applications .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

186.0247707 g/mol

Monoisotopic Mass

186.0247707 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-15

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